2,2,2-Trichloroethyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84443-53-8 |
|---|---|
Molecular Formula |
C10H17Cl3O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl octanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-9(14)15-8-10(11,12)13/h2-8H2,1H3 |
InChI Key |
HSGDHOUWEKLJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,2 Trichloroethyl Octanoate
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification represent the most conventional methods for producing 2,2,2-trichloroethyl octanoate (B1194180). These approaches involve the reaction of a carboxylic acid or its derivative with an alcohol, often facilitated by a catalyst.
Synthesis via Reactions of Trichloroethanol and Octanoic Acid Derivatives
The direct reaction between 2,2,2-trichloroethanol (B127377) and octanoic acid or its more reactive derivatives, such as octanoyl chloride, is a primary method for synthesizing 2,2,2-trichloroethyl octanoate.
The esterification of carboxylic acids with alcohols is a reversible reaction that can be driven to completion by removing the water formed during the reaction or by using a significant excess of one of the reactants. To enhance the reaction rate, various catalysts can be employed. While no specific literature detailing the direct synthesis of this compound was found, the general principles of esterification are applicable. For instance, the esterification of octanoic acid is feasible with solid acid catalysts.
A more efficient laboratory-scale synthesis involves the use of a more reactive octanoic acid derivative, such as octanoyl chloride. The reaction of an acyl chloride with an alcohol is typically rapid and irreversible, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. The homogeneous esterification of cellulose (B213188) with octanoyl chloride has been demonstrated, indicating the reactivity of octanoyl chloride in forming esters. orgsyn.org
Another common method for promoting esterification is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). DCC is a widely used reagent that facilitates the formation of esters from carboxylic acids and alcohols by activating the carboxylic acid. wikipedia.org The reaction proceeds by forming an O-acylisourea intermediate, which is then attacked by the alcohol.
Table 1: Reagents for Direct Esterification of 2,2,2-Trichloroethanol
| Carboxylic Acid Derivative | Catalyst/Coupling Agent | Byproduct | General Reactivity |
| Octanoic Acid | Acid Catalyst (e.g., H₂SO₄) | Water | Moderate, equilibrium-limited |
| Octanoyl Chloride | Base (e.g., Pyridine) | Pyridinium hydrochloride | High, irreversible |
| Octanoic Acid | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | High, requires stoichiometric coupling agent |
Enzymatic Transesterification for this compound Production
Enzymatic methods offer a green and selective alternative for the synthesis of esters. Lipases are commonly employed enzymes for catalyzing esterification and transesterification reactions under mild conditions. researchgate.net The enzymatic synthesis of this compound can be approached through the esterification of 2,2,2-trichloroethanol with octanoic acid or the transesterification of another octanoate ester.
Research on the enzymatic synthesis of thymol (B1683141) octanoate from thymol and octanoic acid using various lipases has shown that Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst. mdpi.com This suggests that CALB could also be a suitable enzyme for the synthesis of this compound. The use of halo esters, such as bis(2,2,2-trichloroethyl) alkanedioates, in enzymatic polymerization reactions has been studied, indicating that lipases can process substrates containing the 2,2,2-trichloroethyl group. wiley.com This strategy is employed to shift the reaction equilibrium towards polyester (B1180765) synthesis by producing the halogenated alcohol as a byproduct. wiley.com
The synthesis can be performed in solvent-free systems or in organic solvents. Key parameters that influence the reaction include the type of lipase, reaction temperature, and the molar ratio of the substrates. mdpi.com For example, in the synthesis of thymol octanoate, a thymol to octanoic acid molar ratio of 1:4 was found to be optimal to maximize production and minimize enzyme inhibition. mdpi.com
Table 2: Lipases and Conditions for Ester Synthesis
| Lipase Source | Reaction Type | Typical Temperature Range | Key Considerations |
| Candida antarctica Lipase B (CALB) | Esterification/Transesterification | 40-60 °C | High activity and stability |
| Porcine Pancreatic Lipase (PPL) | Polycondensation | Ambient Temperature | Used in organic solvents |
| Aspergillus niger Lipase | Esterification | ~60 °C | Effective for sugar esters |
Advanced Synthetic Strategies Utilizing the 2,2,2-Trichloroethyl Moiety
The unique electronic properties of the 2,2,2-trichloroethyl group allow for its use in more advanced synthetic methodologies, providing alternative routes to 2,2,2-trichloroethyl esters.
Application of 2,2,2-Trichloroethyl Chloroformate in Ester Synthesis
2,2,2-Trichloroethyl chloroformate (TrocCl) is a stable and reactive reagent used for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for amines, thiols, and alcohols. wikipedia.orgscispace.com It can also be utilized in the synthesis of esters. The reaction of 2,2,2-trichloroethyl chloroformate with a carboxylic acid, such as octanoic acid, in the presence of a base would lead to the formation of a mixed anhydride, which can then decarboxylate to form the desired this compound.
The synthesis of 2,2,2-trichloroethyl chloroformate itself is achieved by reacting 2,2,2-trichloroethanol with phosgene (B1210022) at an elevated temperature in the presence of a catalyst like N,N-dimethylformamide. google.comacs.org This intermediate is a versatile building block in organic synthesis. google.com For instance, it has been used in the preparation of N-6-demethylated 9,10-dihydrolysergic acid methyl ester, a key precursor for cabergoline (B1668192) and pergolide. acs.org
Preparation of 2,2,2-Trichloroethyl Esters from Precursors
Advanced synthetic routes can involve the preparation of 2,2,2-trichloroethyl esters from specifically designed precursors. One such method is the palladium-catalyzed cross-coupling reaction between a 2,2,2-trichloroethyl diazoacetate and an aryl or vinyl iodide to produce 2,2,2-trichloroethyl aryl- and vinyldiazoacetates. nih.gov While this specific example does not produce an octanoate, it demonstrates a sophisticated method for creating complex 2,2,2-trichloroethyl esters that could potentially be adapted for other substrates.
Another strategy involves the use of the 2,2,2-trichloroethyl group as a protecting group for sulfates. Aryl sulfates protected with the TCE group can be prepared in high yield by reacting phenols with chlorosulfuric acid 2,2,2-trichloroethyl ester. researchgate.net This highlights the utility of the 2,2,2-trichloroethyl moiety in creating reactive intermediates that can be further elaborated.
Furthermore, the synthesis of compounds like bis(2,2,2-trichloroethyl) azodicarboxylate from 2,2,2-trichloroethyl chloroformate showcases the role of this moiety in constructing complex reagents for organic synthesis. orgsyn.org These advanced precursors and methodologies offer powerful tools for the tailored synthesis of a wide range of 2,2,2-trichloroethyl esters, including the octanoate derivative.
Chemical Reactivity and Transformation of 2,2,2 Trichloroethyl Octanoate
Chemical Reactions of the Ester Linkage
The ester group is a site of significant chemical activity, susceptible to cleavage and various transformations. The presence of the trichloroethyl group makes this ester particularly useful as a protecting group for the octanoic acid moiety, as it can be removed under specific reductive conditions that often leave other ester types intact.
The 2,2,2-trichloroethyl (TCE) ester group is prized in organic synthesis as a protecting group for carboxylic acids because it can be cleaved under mild, reductive conditions. wikipedia.org This selective removal is a key transformation for this class of compounds.
Several methods have been developed for this purpose. A common and traditional method involves the use of zinc dust in an acidic medium, such as an acetic acid buffer. uio.no More contemporary methods offer even milder conditions. For instance, a titanocene-catalyzed radical reaction using Cp₂TiCl as the electron transfer catalyst and zinc dust as the stoichiometric reducing agent allows for cleavage at room temperature without the need for strong acids or aqueous systems. pillbuys.com The proposed mechanism involves an initial halogen-atom abstraction by the titanocene (B72419) catalyst to generate a carbon-centered radical, which is subsequently reduced.
Another mild approach utilizes sodium telluride (Na₂Te) in an aprotic solvent like dimethylformamide (DMF). This method efficiently regenerates the carboxylic acid in good yields and is compatible with other sensitive functional groups, such as methyl esters and tert-butyldimethylsilyl (TBDMS) ethers. A cadmium-lead couple has also been reported to induce rapid and efficient reductive cleavage of TCE esters under extremely mild conditions.
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Zn / Acetic Acid Buffer | Acidic aqueous buffer | Traditional method for deprotection. | uio.no |
| Cp₂TiCl (catalyst) / Zn dust | Room temperature, non-aqueous | Mild, radical-based mechanism. Avoids strong acids. | pillbuys.com |
| Sodium Telluride (Na₂Te) | Dimethylformamide (DMF), room temperature | Smooth conditions, good yields, compatible with other protecting groups. | |
| Cadmium-Lead Couple | Extremely mild conditions | Rapid and efficient cleavage. |
The ester functionality of 2,2,2-trichloroethyl octanoate (B1194180) undergoes typical nucleophilic and electrophilic transformations, with its reactivity significantly enhanced by the electron-withdrawing 2,2,2-trichloroethyl group.
Nucleophilic Transformations: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. The three chlorine atoms on the ethyl group pull electron density away from the ester linkage, making the carbonyl carbon more positive and thus more susceptible to attack by nucleophiles. youtube.com This is a classic example of nucleophilic acyl substitution. libretexts.org Common reactions include:
Hydrolysis: Reaction with water, often catalyzed by acid or base, cleaves the ester to yield octanoic acid and 2,2,2-trichloroethanol (B127377). youtube.comepa.gov Under basic conditions, a powerful nucleophile (e.g., OH⁻) attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and 2,2,2-trichloroethanol. byjus.com
Transesterification: Reaction with another alcohol (R'-OH) in the presence of an acid or base catalyst can swap the alcohol portion of the ester, yielding a new ester (octanoate ester of R'-OH) and 2,2,2-trichloroethanol. byjus.comresearchgate.netmasterorganicchemistry.com
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can produce the corresponding octanamide.
Electrophilic Transformations: The carbonyl oxygen possesses lone pairs of electrons and is therefore nucleophilic, making it a target for electrophiles. unacademy.comlibretexts.org In acid-catalyzed reactions, such as hydrolysis or transesterification, the first step is the protonation of this carbonyl oxygen. byjus.combyjus.com This protonation makes the carbonyl carbon significantly more electrophilic and activates the ester toward attack by weak nucleophiles like water or other alcohols. masterorganicchemistry.comlibretexts.orgscielo.br
Enzymatic Transformations of 2,2,2-Trichloroethyl Octanoate
Enzymes, particularly lipases, are widely used to catalyze transformations of esters with high selectivity. This compound can serve as a substrate in these biocatalytic reactions.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis, esterification, and transesterification of a broad range of esters, often with high chemo-, regio-, and enantioselectivity. mdpi.comjocpr.com The mechanism involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site.
2,2,2-Trichloroethyl esters are considered "activated" esters in biocatalysis. mdpi.com This activation facilitates the enzymatic reaction and can render processes like transesterification effectively irreversible, as the released 2,2,2-trichloroethanol is a poor nucleophile and is less likely to participate in the reverse reaction.
In a study involving pancreatin-catalyzed acylation of a meso-diol, various 2,2,2-trichloroethyl alkanoates were used as acyl donors. It was observed that while the propanoate and butanoate esters gave monoacylation products in good yield and high enantiomeric excess, this compound afforded the mono-acylation product with a lower enantiomeric excess. pillbuys.com This highlights that while the compound is a viable substrate for lipase-catalyzed reactions, its specific structure influences the stereochemical outcome.
| Enzyme | Reaction Type | Substrate/Acyl Donor | Key Finding | Reference |
|---|---|---|---|---|
| Pancreatin | Enantioselective Acylation | This compound | Acts as an effective acyl donor, but provides lower enantiomeric excess compared to shorter-chain analogues (propanoate, butanoate). | pillbuys.com |
| Porcine Pancreatic Lipase (B570770) (PPL) | Chemo- and Enantioselective Acetylation | Racemic 2-alkyl/aryl-3-hydroxypropiophenones | Demonstrates high chemoselectivity for primary hydroxyl groups. | |
| Candida antarctica Lipase B (CALB) | Transesterification | Various sec-alcohols and acyl donors | Enantioselectivity is strongly influenced by the acyl chain length of the ester. |
The efficiency and selectivity of enzyme-catalyzed reactions are highly dependent on the precise structure of the substrate. For this compound, both the acyl chain (octanoyl) and the alcohol moiety (2,2,2-trichloroethyl) play crucial roles.
Influence of the Acyl Chain: The length and structure of the fatty acid chain are critical for how well the substrate fits into the active site of a lipase. Research has consistently shown that lipase activity and enantioselectivity are sensitive to the acyl chain length. nih.govnih.gov For some lipases, such as Candida antarctica lipase B (CALB), longer acyl chains like octanoate can lead to higher enantioselectivity in certain resolutions, while for others, intermediate chain lengths are optimal. The observation that this compound gives a lower enantiomeric excess than its shorter-chain counterparts in one specific pancreatin-catalyzed reaction demonstrates this substrate- and enzyme-dependent relationship. pillbuys.com
Influence of the Alcohol Moiety: The 2,2,2-trichloroethyl group serves as an activating group. Esters with electron-withdrawing groups in the alcohol part are more reactive towards the nucleophilic attack by the enzyme's serine residue. This increased reactivity often leads to higher reaction rates compared to less activated esters, such as methyl or ethyl esters. mdpi.com This activation is a key reason why 2,2,2-trichloroethyl esters are frequently employed as acyl donors in lipase-catalyzed kinetic resolutions and transesterifications.
Applications of 2,2,2 Trichloroethyl Octanoate in Advanced Organic Synthesis
Role as an Intermediate in Multi-Step Synthetic Sequences
In the intricate landscape of multi-step organic synthesis, the strategic use of intermediates is paramount to the successful construction of complex target molecules. 2,2,2-Trichloroethyl octanoate (B1194180) can serve as a valuable intermediate, introducing an eight-carbon chain that can be further elaborated or modified.
A pertinent example of its role as an intermediate is in palladium-catalyzed carbonylation reactions. For instance, in the presence of a palladium catalyst, carbon monoxide and carbon tetrachloride can be added to 1-octene (B94956) to yield alkyl 2-(2,2,2-trichloroethyl)octanoate as a major product. researchgate.net This reaction showcases the formation of a new carbon-carbon bond and the incorporation of the octanoate structure, which is protected by the 2,2,2-trichloroethyl group. This intermediate can then be carried forward in a synthetic sequence, with the trichloroethyl ester being selectively cleaved at a later stage to reveal the carboxylic acid for further reactions.
The utility of 2,2,2-trichloroethyl esters as intermediates extends to the synthesis of complex molecules where protection of a carboxylic acid is necessary while other functional groups are being manipulated. The stability of the trichloroethyl ester to a range of reaction conditions, coupled with its selective removal, makes it an attractive choice for such synthetic strategies.
Utilization within Protecting Group Strategies for Carboxylic Acids
One of the most well-established applications of the 2,2,2-trichloroethyl (TCE) group is the protection of carboxylic acids. wikipedia.org The formation of a 2,2,2-trichloroethyl ester, such as 2,2,2-trichloroethyl octanoate, effectively masks the acidic proton of the carboxylic acid, preventing it from interfering with subsequent reactions that are sensitive to acidic protons or require basic conditions.
The 2,2,2-trichloroethyl ester is generally stable to acidic conditions and some mild basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. chem-station.com The key advantage of the TCE protecting group lies in its mild and selective cleavage conditions.
Deprotection of 2,2,2-Trichloroethyl Esters:
The most common method for the deprotection of 2,2,2-trichloroethyl esters is reduction with zinc dust in the presence of acetic acid. chem-station.comthieme-connect.de The reaction proceeds via a reductive elimination mechanism. The zinc metal transfers electrons to one of the chlorine atoms, leading to the formation of a zinc-enolate intermediate and subsequent elimination of dichloroethene and carbon dioxide to afford the free carboxylic acid.
A milder method for the reductive cleavage of TCE esters involves the use of a titanocene (B72419) catalyst, Cp₂TiCl, with zinc dust as the stoichiometric reducing agent. chimia.ch This method avoids the use of strong Brønsted acids and can be carried out at room temperature. chimia.ch Another efficient method for the deprotection of the TCE group, particularly at the anomeric oxygen of carbohydrates, utilizes commercially available zinc dust in the presence of ammonium (B1175870) chloride in acetonitrile (B52724) at reflux, providing excellent yields in short reaction times. nih.govresearchgate.net
The selective removal of the TCE group in the presence of other protecting groups is a significant advantage. For example, it can be cleaved without affecting other common protecting groups such as benzyl (B1604629) ethers or Boc-protected amines, allowing for orthogonal protection strategies in complex syntheses. chem-station.com
Derivatization Chemistry Involving the this compound Structure
The structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of related compounds with different functionalities. The ester linkage, the trichloromethyl group, and the octanoyl chain are all potential handles for chemical modification.
One example of derivatization involves the reaction of this compound with amines. For instance, it can react with 4-toluidine in the presence of a base to form N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide. This transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by a rearrangement.
Furthermore, the principles of derivatization can be inferred from the reactions of the closely related and widely used reagent, 2,2,2-trichloroethyl chloroformate (Troc-Cl). Troc-Cl is extensively used to introduce the Troc protecting group onto amines, alcohols, and thiols. chem-station.com By analogy, the ester group in this compound could potentially undergo transesterification with other alcohols under appropriate catalytic conditions to yield different octanoate esters.
The trichloromethyl group itself can also be a site for chemical modification, although such reactions are less common. The electron-withdrawing nature of the three chlorine atoms activates the adjacent methylene (B1212753) group, potentially allowing for reactions at this position under specific conditions.
The derivatization of this compound and related esters expands their utility in organic synthesis, providing access to a broader range of molecules with tailored properties and functionalities.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇Cl₃O₂ |
| Molecular Weight | 275.60 g/mol |
| IUPAC Name | This compound |
| Spectroscopic Data | Predicted Characteristic Peaks |
| ¹H NMR | δ ~4.7-4.8 ppm (s, 2H, -OCH₂CCl₃), δ ~2.4 ppm (t, 2H, -C(=O)CH₂-), δ ~1.6 ppm (m, 2H, -C(=O)CH₂CH₂-), δ ~1.2-1.4 ppm (m, 8H, -(CH₂)₄-), δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR | δ ~172 ppm (C=O), δ ~95 ppm (-CCl₃), δ ~74 ppm (-OCH₂-), δ ~34 ppm (-C(=O)CH₂-), δ ~31, 29, 25, 22 ppm (-(CH₂)₅-), δ ~14 ppm (-CH₃) |
| Infrared (IR) | ~1750 cm⁻¹ (C=O stretch), ~1250-1050 cm⁻¹ (C-O stretch), ~800-600 cm⁻¹ (C-Cl stretch), ~2950-2850 cm⁻¹ (C-H stretch) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation patterns would include loss of the octanoyl group, loss of the trichloroethyl group, and cleavage of the alkyl chain. The presence of three chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments. |
Spectroscopic and Computational Investigations of 2,2,2 Trichloroethyl Octanoate
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in chemical analysis, allowing for the detailed examination of molecular structure and functional groups. For 2,2,2-Trichloroethyl octanoate (B1194180), techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), are pivotal for its characterization.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its covalent bonds. libretexts.org This technique is highly effective for identifying the functional groups present in a compound. athabascau.ca In the case of 2,2,2-Trichloroethyl octanoate, the IR spectrum is dominated by the characteristic absorption of the ester functional group.
The most prominent peak in the IR spectrum is expected to be the strong C=O (carbonyl) stretching vibration, which for esters typically appears in the range of 1750-1735 cm⁻¹. libretexts.org Other significant absorptions include the C-O stretching vibrations of the ester group, and the C-H stretching vibrations of the octyl chain's aliphatic methylene (B1212753) and methyl groups, which are anticipated just below 3000 cm⁻¹. The presence of the trichloromethyl group would also contribute to absorptions in the fingerprint region.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium-Strong |
| C-O (Ester) | Stretch | 1300 - 1000 | Medium |
Note: Data is predicted based on characteristic functional group absorption ranges. libretexts.orgathabascau.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.org
In the ¹H NMR spectrum of this compound, a characteristic singlet is expected for the two protons of the trichloroethyl group's methylene (CH₂) unit. This signal typically appears at a downfield chemical shift, between δ 4.68 and 4.89 ppm, due to the deshielding effect of the adjacent oxygen and trichloromethyl group. scispace.com The protons of the octanoate chain would appear as a series of multiplets in the upfield region. The terminal methyl group (CH₃) of the octyl chain would present as a triplet, while the methylene group alpha to the carbonyl (α-CH₂) would also be a triplet at a more downfield position compared to the other methylene groups.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing at a chemical shift typically above δ 170 ppm. libretexts.org The carbon of the trichloromethyl group (CCl₃) and the adjacent methylene carbon (OCH₂) would also have characteristic downfield shifts. The carbons of the octyl chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| O-CH₂-CCl₃ | Singlet | 4.7 - 4.9 |
| α-CH₂ (to C=O) | Triplet | 2.3 - 2.5 |
| (CH₂)₅ | Multiplet | 1.2 - 1.7 |
Note: Data is predicted based on typical chemical shift values and known data for the Troc group. libretexts.orgscispace.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| CCl₃ | 90 - 95 |
| O-CH₂ | 70 - 75 |
| α-CH₂ (to C=O) | 30 - 35 |
| Octyl Chain Carbons | 20 - 35 |
Note: Data is predicted based on characteristic functional group absorption ranges. libretexts.org
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. thieme-connect.com High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. mdpi.com
For this compound (C₁₀H₁₇Cl₃O₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of three chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the ester group, such as the loss of the trichloroethoxy group or the octanoyl group.
Quantum Chemical and Theoretical Approaches
Computational chemistry provides powerful tools to investigate molecular properties that can complement experimental data. Quantum chemical methods can predict molecular geometries, electronic structures, and reactivity. numberanalytics.comresearchgate.net
Theoretical calculations, similar to those performed on related molecules like 2,2,2-trichloroethyl chloroformate, can be used to determine the conformational preferences and electronic properties of this compound. rsc.org Such studies typically involve optimizing the molecular geometry to find the most stable conformers, which arise from rotation around single bonds, such as the C-O and C-C bonds within the ester linkage and the octyl chain.
The electronic structure can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. The distribution of these orbitals indicates the likely regions of electron donation (HOMO) and electron acceptance (LUMO) within the molecule.
Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties, including reactivity. scirp.orgabinit.org DFT calculations can be employed to model spectroscopic properties and predict reaction sites. numberanalytics.com
For this compound, DFT calculations could be used to generate a molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it susceptible to attack by electrophiles. Conversely, the carbonyl carbon is an electrophilic site, prone to nucleophilic attack. Furthermore, reactivity indices such as Fukui functions can be calculated to provide a more quantitative prediction of the most reactive sites for different types of chemical reactions. scirp.org
Environmental Chemical Fate and Biotransformation Pathways of 2,2,2 Trichloroethyl Esters
Chemical Degradation Pathways in Model Environmental Systems
In environmental systems, esters like 2,2,2-trichloroethyl octanoate (B1194180) are susceptible to several degradation processes, primarily hydrolysis. The presence of the electron-withdrawing 2,2,2-trichloroethyl group influences the stability and reactivity of the ester bond.
Hydrolysis: The principal abiotic degradation pathway for 2,2,2-trichloroethyl octanoate is expected to be hydrolysis. This process involves the cleavage of the ester bond, yielding octanoic acid and 2,2,2-trichloroethanol (B127377). The rate of hydrolysis is influenced by pH and temperature. researchgate.netepa.gov
Alkaline Hydrolysis: Under alkaline conditions, the hydrolysis of esters is typically accelerated. Studies on 2,2,2-trichloroethyl methacrylate (B99206) have shown that approximately 80% of the ester is hydrolyzed within 25 minutes in a sodium hydroxide (B78521) solution. researchgate.net This suggests that this compound would also undergo relatively rapid hydrolysis in alkaline environments.
Neutral and Acidic Hydrolysis: While generally slower than alkaline hydrolysis, breakdown can still occur under neutral and acidic conditions. cymitquimica.com The stability of related organochlorine compounds suggests that persistence can be an issue, particularly in the absence of microbial activity. nih.gov
Sorption and Volatility: The octanoate chain in this compound imparts hydrophobic properties, suggesting a tendency to sorb to soil organic matter and sediments. cymitquimica.comeuropa.eu This sorption can reduce its availability for degradation and transport in water. The volatility of 2,2,2-trichloroethyl esters is generally low, which limits their atmospheric transport. epa.gov
Table 1: Predicted Environmental Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors | Expected Products |
|---|---|---|---|
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature | Octanoic acid, 2,2,2-Trichloroethanol |
| Photolysis | Breakdown by sunlight. | Light intensity, presence of photosensitizers | Potential for various degradation products |
| Biodegradation | Microbial breakdown of the molecule. | Microbial populations, oxygen availability | Octanoic acid, 2,2,2-Trichloroethanol, and further metabolites |
In Vitro Biotransformation of Trichloroethyl Moieties: A Chemical Perspective
The biotransformation of 2,2,2-trichloroethyl esters is a critical aspect of their environmental fate and involves enzymatic reactions that alter their chemical structure.
The in vitro biotransformation of this compound is primarily expected to be initiated by the enzymatic hydrolysis of the ester bond, followed by the metabolism of the resulting 2,2,2-trichloroethanol.
Ester Hydrolysis: The initial and most significant biotransformation step is the cleavage of the ester bond, catalyzed by esterase enzymes present in various organisms. rsc.orgrsc.org This reaction releases octanoic acid and 2,2,2-trichloroethanol. Lipases, a class of esterases, have been shown to hydrolyze 2,2,2-trichloroethyl carbonates, indicating their potential to act on 2,2,2-trichloroethyl esters as well. rsc.org
Metabolism of 2,2,2-Trichloroethanol: Once formed, 2,2,2-trichloroethanol can undergo further metabolism. The primary pathways for the metabolism of 2,2,2-trichloroethanol are oxidation and glucuronidation, as established from studies on the related compound trichloroethylene. nih.gov
Oxidation: 2,2,2-trichloroethanol can be oxidized by alcohol dehydrogenase to form trichloroacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to trichloroacetic acid. nih.gov
Glucuronidation: Alternatively, 2,2,2-trichloroethanol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases to form 2,2,2-trichloroethyl glucuronide. nih.gov
Reductive Dechlorination: While less common for the alcohol, reductive dechlorination of the trichloroethyl group can occur under certain conditions, particularly in anaerobic environments. academicjournals.org This process involves the sequential removal of chlorine atoms.
Table 2: Key Enzymatic Transformations and Metabolites
| Initial Compound | Enzyme Class | Transformation | Resulting Metabolite(s) |
|---|---|---|---|
| This compound | Esterases/Lipases | Hydrolysis | Octanoic acid, 2,2,2-Trichloroethanol |
| 2,2,2-Trichloroethanol | Alcohol Dehydrogenase | Oxidation | Trichloroacetaldehyde |
| Trichloroacetaldehyde | Aldehyde Dehydrogenase | Oxidation | Trichloroacetic acid |
| 2,2,2-Trichloroethanol | UDP-Glucuronosyltransferases | Glucuronidation | 2,2,2-Trichloroethyl glucuronide |
The detection and quantification of this compound and its transformation products require sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for this purpose.
Sample Preparation: For analysis, the compounds of interest are typically extracted from the environmental or biological matrix using a suitable organic solvent. Derivatization may be employed to enhance the volatility and thermal stability of the analytes for GC analysis. researchgate.netsigmaaldrich.com For example, 2,2,2-trichloroethyl chloroformate has been used as a derivatizing agent for various analytes. fishersci.ca
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. researchgate.net The characteristic isotope pattern of chlorine-containing compounds in the mass spectrum aids in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile metabolites, such as glucuronide conjugates, liquid chromatography-mass spectrometry (LC-MS) is a more appropriate analytical technique. LC-MS allows for the analysis of a wider range of compounds without the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used for the structural elucidation of unknown metabolites, providing detailed information about the chemical environment of atoms within a molecule. nih.gov
Table 3: Analytical Techniques for Transformation Product Analysis
| Analytical Technique | Principle | Application |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Analysis of this compound, 2,2,2-trichloroethanol, and trichloroacetic acid (after derivatization). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection and identification. | Analysis of polar metabolites like glucuronide conjugates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation of unknown degradation and biotransformation products. |
Q & A
Q. How can computational chemistry predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
